molecular formula C15H13N3 B14479921 1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole CAS No. 65814-58-6

1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B14479921
CAS No.: 65814-58-6
M. Wt: 235.28 g/mol
InChI Key: INBJIBRAJHNIFZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial, anti-inflammatory, and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1-Phenyl-3-(4-methylphenyl)-1H-1,2,4-triazole: Similar structure but with different substitution patterns.

    1-(4-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole: Contains a chlorine atom instead of a methyl group.

    1-(4-Methylphenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole: Contains a nitro group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its lipophilicity and membrane permeability, contributing to its effectiveness in certain applications.

Properties

CAS No.

65814-58-6

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-12-7-9-14(10-8-12)18-11-16-15(17-18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

INBJIBRAJHNIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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